molecular formula C11H14F2N2O5 B035491 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil CAS No. 108008-64-6

5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil

Cat. No.: B035491
CAS No.: 108008-64-6
M. Wt: 292.24 g/mol
InChI Key: YZWKNLYHUWQETA-IBCQBUCCSA-N
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Description

5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analog that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms at specific positions, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorine-free analogs .

Scientific Research Applications

5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atoms play a crucial role in enhancing the compound’s stability and affinity for specific molecular targets. This disruption can lead to the inhibition of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the specific positioning of its fluorine atoms and the arabinofuranosyl moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-fluoroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKNLYHUWQETA-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148363
Record name 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108008-64-6
Record name 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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